3-((2-Amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride
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Overview
Description
3-((2-Amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride is a synthetic organic compound that belongs to the class of thiazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Substitution Reactions:
Quaternization: The final step involves the quaternization of the thiazole nitrogen with an appropriate alkyl halide to form the thiazolium salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 2-hydroxyethylthiazole-3-carboxylic acid.
Scientific Research Applications
Chemistry
Catalysis: Thiazolium salts are used as catalysts in various organic reactions, including the Stetter reaction and benzoin condensation.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Some thiazolium salts are known to inhibit enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds exhibit antimicrobial properties and are studied for their potential use in treating infections.
Medicine
Drug Development: Thiazolium salts are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Material Science: They are used in the development of new materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 3-((2-Amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): A naturally occurring thiazolium salt with essential biological functions.
Benzothiazole Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
3-((2-Amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN3OS |
---|---|
Molecular Weight |
299.82 g/mol |
IUPAC Name |
2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride |
InChI |
InChI=1S/C13H18N3OS.ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);1H/q+1;/p-1 |
InChI Key |
IMCOIDTUMNWFER-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.[Cl-] |
Origin of Product |
United States |
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